

In-Depth Technical Guide to the Pharmacology of FzM1.8

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Compound of Interest

Compound Name: FzM1.8

Cat. No.: B15542956

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This technical guide provides a comprehensive overview of the pharmacology of **FzM1.8**, a novel small molecule modulator of the Frizzled-4 (FZD4) receptor. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its mechanism of action, quantitative pharmacological data, and the experimental methodologies used for its characterization.

Executive Summary

FzM1.8 is a synthetic small molecule that functions as an allosteric agonist of the Frizzled-4 (FZD4) receptor, a class F G-protein coupled receptor (GPCR) central to Wnt signaling pathways.^{[1][2][3]} Notably, **FzM1.8** is derived from FzM1, a negative allosteric modulator of FZD4, through a structural modification that replaces a thiophene moiety with a carboxylic group, thereby inverting its pharmacological activity.^[1] **FzM1.8** activates FZD4 signaling independently of endogenous Wnt ligands, promoting the recruitment of heterotrimeric G proteins and preferentially activating a non-canonical signaling pathway involving phosphoinositide 3-kinase (PI3K).^[1] This biased agonism has been shown to maintain stemness and enhance the proliferation of undifferentiated colon cancer cells.^[1]

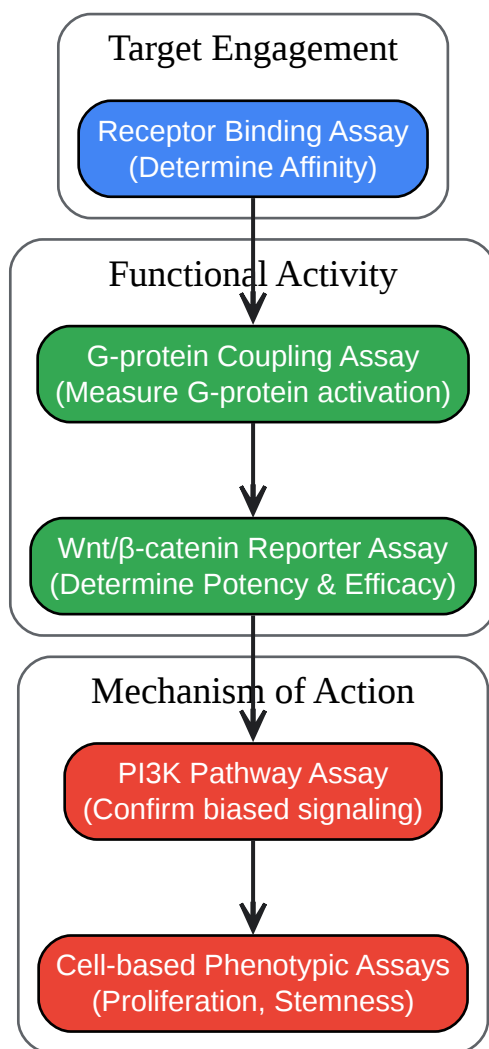
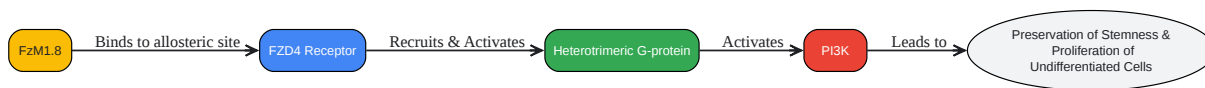
Quantitative Pharmacological Data

The key quantitative parameters defining the pharmacological profile of **FzM1.8** are summarized in the table below.

| Parameter | Value | Description | Receptor | Species |
|------------------|--------------|---|----------|---------|
| pEC50 | 6.4 | The negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response. | FZD4 | Human |
| Molecular Weight | 322.32 g/mol | The mass of one mole of the substance. | N/A | N/A |
| CAS Number | 2204290-85-5 | A unique numerical identifier assigned by the Chemical Abstracts Service. | N/A | N/A |

Mechanism of Action and Signaling Pathway

FzM1.8 exerts its effects by binding to an allosteric site on the FZD4 receptor, a site distinct from the orthosteric binding pocket for Wnt ligands. This binding event induces a conformational change in the receptor that facilitates the recruitment and activation of intracellular heterotrimeric G proteins. This action initiates a signaling cascade that is biased towards the PI3K pathway, a non-canonical branch of Wnt signaling. The activation of the FZD4/PI3K axis by **FzM1.8** ultimately leads to cellular responses such as the preservation of stem cell characteristics and the promotion of cell proliferation.[\[1\]](#)



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References

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